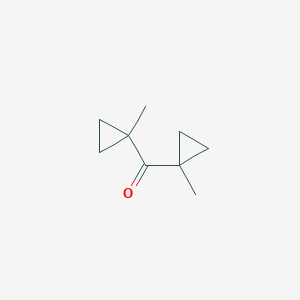
Bis(1-methylcyclopropyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(1-methylcyclopropyl)methanone is an organic compound with the molecular formula C9H14O It is characterized by the presence of two 1-methylcyclopropyl groups attached to a central carbonyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(1-methylcyclopropyl)methanone typically involves the reaction of 1-methylcyclopropyl derivatives with appropriate reagents. One common method is the cyclopropanation of olefins or the double cyclopropanation of alkynes . The reaction conditions often require the use of strong bases or acids to facilitate the formation of the cyclopropyl rings.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反应分析
Types of Reactions: Bis(1-methylcyclopropyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The cyclopropyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents or nucleophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
Bis(1-methylcyclopropyl)methanone has several scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of bis(1-methylcyclopropyl)methanone involves its interaction with molecular targets through its carbonyl and cyclopropyl groups. These interactions can influence various biochemical pathways and processes. The compound’s effects are mediated by its ability to form stable complexes with enzymes and other proteins, thereby modulating their activity .
相似化合物的比较
Bicyclo[1.1.0]butane: A structurally related compound with a four-membered carbocycle.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead.
Comparison: Bis(1-methylcyclopropyl)methanone is unique due to the presence of two 1-methylcyclopropyl groups, which impart distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
属性
CAS 编号 |
68498-77-1 |
|---|---|
分子式 |
C9H14O |
分子量 |
138.21 g/mol |
IUPAC 名称 |
bis(1-methylcyclopropyl)methanone |
InChI |
InChI=1S/C9H14O/c1-8(3-4-8)7(10)9(2)5-6-9/h3-6H2,1-2H3 |
InChI 键 |
HYZGPGPQOVDABV-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC1)C(=O)C2(CC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


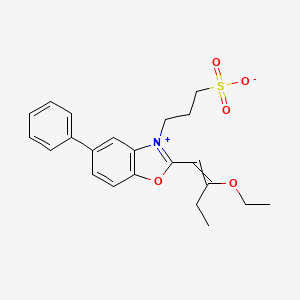
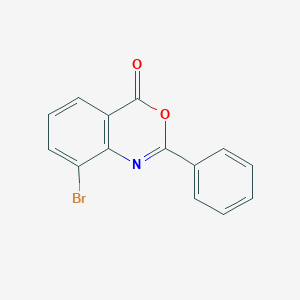

![Benzenesulfonic acid, 5-[[4-[2-[4-[[4-[2-(4-nitro-2-sulfophenyl)ethenyl]phenyl]-ONN-azoxy]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-NNO-azoxy]-2-[2-[4-[[4-[2-(4-nitro-2-sulfophenyl)ethenyl]-3-sulfophenyl]-ONN-azoxy]-2-sulfophenyl]ethenyl]-](/img/structure/B14474615.png)

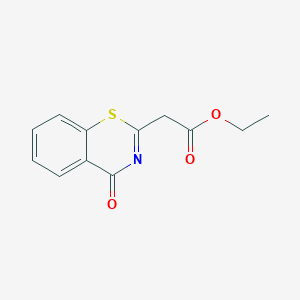
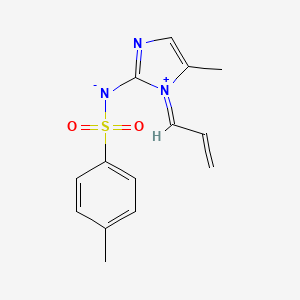

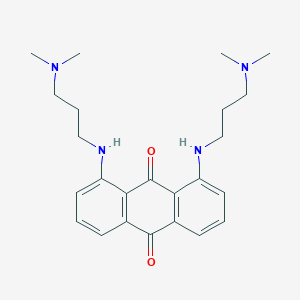

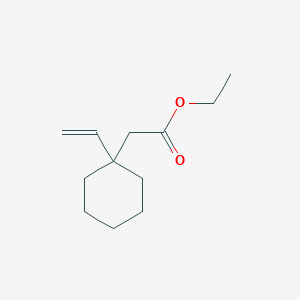
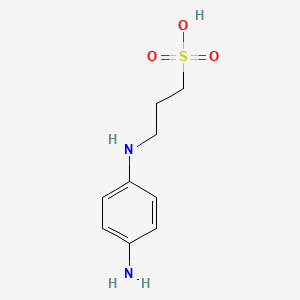
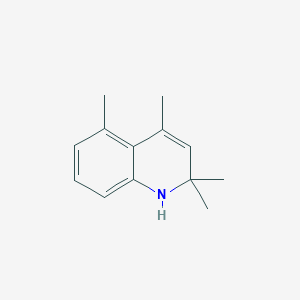
oxidanium tetrafluoroborate](/img/structure/B14474672.png)
